molecular formula C24H19N3O4 B7683812 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide

Cat. No.: B7683812
M. Wt: 413.4 g/mol
InChI Key: BPGRNCJETRIVMQ-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a quinoline moiety, a nitro group, and a phenylbenzamide group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-16-10-11-17-13-19(23(28)25-22(17)12-16)15-26(20-7-3-2-4-8-20)24(29)18-6-5-9-21(14-18)27(30)31/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGRNCJETRIVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the nitro group and the phenylbenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide
  • N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
  • N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide

Uniqueness

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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